Sec-butyl isopropyl ether

説明

Contextualization within Ether Chemistry

Ethers are a class of organic compounds characterized by an ether group—an oxygen atom connected to two alkyl or aryl groups. Sec-butyl isopropyl ether is an example of an asymmetrical ether, where the two alkyl groups attached to the oxygen atom are different. This asymmetry, combined with the branching of its alkyl substituents, influences its physical and chemical properties in comparison to other ethers.

The reactivity of ethers is generally low, as the C-O bond is strong and not easily broken. youtube.com Like other ethers, this compound can be cleaved under harsh conditions, such as with strong acids like concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures. youtube.comvaia.com The branching at the carbons adjacent to the ether oxygen in this compound, however, affects the mechanism and rate of this cleavage compared to unbranched or symmetrical ethers like diethyl ether.

The physical properties of this compound are also a direct consequence of its structure. Its boiling point and water solubility are different from its structural isomers and other ethers of similar molecular weight. For instance, compared to a linear ether with the same number of carbon atoms, the branching in this compound tends to lower the boiling point due to a reduction in the surface area available for intermolecular van der Waals forces.

Structural Isomerism and Stereochemical Considerations

Structural Isomers

The molecular formula C₇H₁₆O can represent numerous structural isomers, which are molecules that have the same molecular formula but different structural formulas. wikipedia.org These isomers include other ethers as well as alcohols. Focusing solely on the ether isomers, there are various ways to arrange the seven carbon atoms and one oxygen atom. Some examples of structural isomers of this compound include:

Methyl hexyl ethers : (e.g., 1-methoxyhexane, 2-methoxyhexane)

Ethyl pentyl ethers : (e.g., 1-ethoxypentane, 2-ethoxypentane)

Propyl butyl ethers : (e.g., 1-propoxybutane, 2-propoxybutane) vaia.com

Di-n-propyl ether (a symmetrical ether)

tert-Butyl propyl ether

Each of these isomers, while sharing the same molecular formula as this compound, will exhibit different physical and chemical properties due to their unique molecular structures.

Stereochemical Considerations

A significant feature of this compound (2-isopropoxybutane) is the presence of two chiral centers. A chiral center is a carbon atom that is attached to four different groups. In this compound, these are C2 and the carbon of the isopropyl group attached to the oxygen. accessscience.com The sec-butyl group itself is chiral at the point of attachment to the oxygen. wikipedia.org

The presence of two chiral centers means that this compound can exist as a maximum of 2ⁿ = 2² = 4 stereoisomers. These stereoisomers are pairs of enantiomers and diastereomers. The specific configuration at each chiral center is designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. libretexts.org

The four possible stereoisomers are:

(2R, isopropyl R)-2-isopropoxybutane

(2S, isopropyl S)-2-isopropoxybutane

(2R, isopropyl S)-2-isopropoxybutane

(2S, isopropyl R)-2-isopropoxybutane

The (2R, isopropyl R) and (2S, isopropyl S) isomers are a pair of enantiomers, as are the (2R, isopropyl S) and (2S, isopropyl R) isomers. Any other pairing of these stereoisomers results in diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Interactive Data Tables

Below are tables summarizing key properties of this compound.

General Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆O | nist.gov |

| IUPAC Name | 2-isopropoxybutane | accessscience.com |

| Molecular Weight | 116.20 g/mol | nist.gov |

| CAS Number | 18641-81-1 | nist.gov |

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Boiling Point | 100 °C | stenutz.eu |

| Water Solubility | Slightly soluble |

Structure

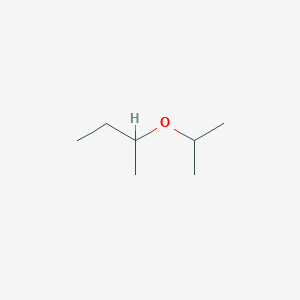

2D Structure

3D Structure

特性

IUPAC Name |

2-propan-2-yloxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-5-7(4)8-6(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJLNXCHSKDYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940082 | |

| Record name | 2-[(Propan-2-yl)oxy]butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18641-81-1 | |

| Record name | sec-Butyl isopropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Propan-2-yl)oxy]butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Sec Butyl Isopropyl Ether

Williamson Ether Synthesis Approaches

The Williamson ether synthesis, a cornerstone in the preparation of ethers, involves the reaction of an alkoxide with an alkyl halide in an S(_N)2 reaction. pressbooks.pubwikipedia.org For an unsymmetrical ether like sec-butyl isopropyl ether, two primary pathways are theoretically possible.

Alkoxide-Halide Coupling Strategies

The synthesis of this compound via the Williamson synthesis can be approached in two ways:

Route A: The reaction of a sec-butoxide (B8327801) ion with an isopropyl halide.

Route B: The reaction of an isopropoxide ion with a sec-butyl halide.

The reaction proceeds via an S(_N)2 mechanism, where the alkoxide acts as the nucleophile. byjus.commasterorganicchemistry.com To achieve optimal yields and minimize competing side reactions, particularly E2 elimination, the preferred strategy involves the reaction between the more sterically hindered alkoxide and the less sterically hindered alkyl halide. libretexts.orguomustansiriyah.edu.iq In this case, Route A is generally favored, as the less hindered isopropyl halide is more susceptible to nucleophilic attack by the bulkier sec-butoxide ion. uomustansiriyah.edu.iqsmolecule.com

The alkoxide is typically prepared by reacting the corresponding alcohol (sec-butanol or isopropanol) with a strong base, such as sodium hydride (NaH). pressbooks.publibretexts.org The reaction is commonly carried out in solvents like acetonitrile (B52724) or N,N-dimethylformamide at temperatures ranging from 50-100 °C. byjus.com Laboratory yields for this method can range from 50% to 95%, though industrial processes may achieve near-quantitative conversion. wikipedia.orgbyjus.com

Table 1: Williamson Ether Synthesis Routes for this compound

| Route | Alkoxide Precursor | Alkyl Halide | Preferred Route | Rationale |

| A | sec-Butanol | Isopropyl halide | Yes | Less sterically hindered alkyl halide minimizes E2 elimination. uomustansiriyah.edu.iqsmolecule.com |

| B | Isopropanol (B130326) | sec-Butyl halide | No | More sterically hindered alkyl halide increases the likelihood of E2 elimination. libretexts.orguomustansiriyah.edu.iq |

Variations with Mild Bases

A notable variation of the Williamson ether synthesis employs a milder base, such as silver oxide (Ag(_2)O). libretexts.orgsmolecule.com This approach allows the direct reaction of the free alcohol with the alkyl halide, circumventing the need to pre-form the highly reactive metal alkoxide intermediate. pressbooks.publibretexts.org This modification can be particularly advantageous when working with substrates that are sensitive to strong bases. smolecule.com In some cases, the use of silver salts can also facilitate the departure of the halide leaving group. byjus.com

Alkoxymercuration-Demercuration Reactions

An alternative to the Williamson synthesis for preparing ethers is the alkoxymercuration-demercuration reaction. This two-step pathway offers a reliable method for the synthesis of ethers from alkenes and alcohols, particularly when carbocation rearrangements are a concern with other methods. libretexts.org

Application to Specific Alkene and Alcohol Precursors

To synthesize this compound using this method, an appropriate alkene and alcohol must be selected. The reaction of either 1-butene (B85601) or 2-butene (B3427860) with isopropanol in the presence of a mercury salt, such as mercuric acetate (B1210297) (Hg(OAc)(_2)), followed by reduction with sodium borohydride (B1222165) (NaBH(_4)), would yield the target ether. vedantu.com This method is advantageous as it can work well for the synthesis of ethers from secondary alcohols. masterorganicchemistry.com

Table 2: Alkoxymercuration-Demercuration Precursors for this compound

| Alkene Precursor | Alcohol Precursor | Reagents | Product |

| 1-Butene or 2-Butene | Isopropanol | 1. Hg(OAc)(_2), Isopropanol 2. NaBH(_4) | This compound |

Direct Intermolecular Dehydration of Alcohols

The synthesis of ethers can also be achieved through the acid-catalyzed intermolecular dehydration of alcohols. However, this method is generally most effective for the preparation of simple, symmetrical ethers from primary alcohols. pressbooks.pubuomustansiriyah.edu.iq

When secondary alcohols like sec-butanol and isopropanol are subjected to these conditions, they are prone to undergo an E1 elimination reaction, leading to the formation of alkenes as the major products. pressbooks.pubuomustansiriyah.edu.iq An attempt to synthesize an unsymmetrical ether by the dehydration of a mixture of two different alcohols would likely result in a mixture of three different ethers (two symmetrical and one unsymmetrical), making it an inefficient synthetic route. gordon.edu Therefore, the direct intermolecular dehydration of sec-butanol and isopropanol is not a practical method for the synthesis of this compound. vedantu.com

Alcohol Precursors: sec-Butyl Alcohol and Isopropyl Alcohol

The most fundamental approaches to synthesizing this compound utilize sec-butyl alcohol and isopropyl alcohol as the primary building blocks. The Williamson ether synthesis is a versatile and widely employed method for preparing asymmetrical ethers. proprep.comlibretexts.orgntu.edu.sg This SN2 reaction involves an alkoxide ion acting as a nucleophile, which attacks an alkyl halide. masterorganicchemistry.comwikipedia.org

For this compound, two main variations of the Williamson synthesis are possible:

Reaction of sodium isopropoxide with a sec-butyl halide: Isopropyl alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form sodium isopropoxide. This alkoxide then reacts with a sec-butyl halide (e.g., 2-chlorobutane (B165301) or 2-bromobutane).

Reaction of sodium sec-butoxide with an isopropyl halide: Alternatively, sec-butyl alcohol can be deprotonated to form sodium sec-butoxide, which then reacts with an isopropyl halide (e.g., 2-chloropropane (B107684) or 2-bromopropane).

Because the Williamson synthesis is an SN2 reaction, it is sensitive to steric hindrance. chemistrysteps.com The reaction works best with primary alkyl halides. libretexts.orgmasterorganicchemistry.com Since both sec-butyl and isopropyl halides are secondary, they are more prone to undergoing a competing E2 elimination reaction, which would produce alkenes (butene and propene) instead of the desired ether. ntu.edu.sgmasterorganicchemistry.comrichmond.edu Therefore, reaction conditions must be carefully controlled to maximize the yield of the substitution product over the elimination byproducts.

Catalytic Systems for Dehydration

Acid-catalyzed dehydration of alcohols presents another route to ethers. fiveable.me This method typically involves heating the alcohols in the presence of a strong acid, such as sulfuric acid. ntu.edu.sgmasterorganicchemistry.com For asymmetrical ethers like this compound, reacting a mixture of sec-butyl alcohol and isopropyl alcohol under these conditions would lead to a mixture of products: this compound, diisopropyl ether, and di-sec-butyl ether, making separation and purification challenging. libretexts.org

The dehydration of secondary alcohols is also prone to forming alkenes as major byproducts, especially at higher temperatures. libretexts.orgntu.edu.sg To improve selectivity and yield, heterogeneous catalysts are often employed. These solid acid catalysts provide active sites for the reaction while simplifying catalyst separation from the product mixture.

Common catalytic systems for alcohol dehydration to ethers include:

Acidic Ion-Exchange Resins: Sulfonic acid resins like Amberlyst-15 and Amberlyst-70 have proven effective as catalysts for the dehydration of alcohols to form ethers. researchgate.netresearchgate.net These resins can operate at lower temperatures than homogeneous acid catalysis, which can favor ether formation over alkene production. researchgate.net For instance, studies on the dehydration of 1-butanol (B46404) have shown that resins with a polymer matrix that swells moderately can provide a good balance of activity and selectivity for di-n-butyl ether. Similarly, in the synthesis of di-n-octyl ether, gel-type resins tended to produce fewer olefin byproducts compared to macroreticular resins. ub.edu

Zeolites: Zeolites such as H-Beta and H-ZSM-5 are crystalline aluminosilicates with well-defined pore structures and strong acid sites. researchgate.net They are used in various acid-catalyzed reactions, including etherification. nih.govmdpi.com While highly effective for dehydrating primary alcohols, their application with secondary alcohols requires careful control of conditions to suppress the competing dehydration to alkenes. hw.ac.uk

Metal Oxides and Other Systems: Metal oxides can also catalyze alcohol dehydration, though they often require high temperatures where alkene formation is significant. hw.ac.uk Other systems, such as copper compounds activated by carbon tetrabromide, have been shown to catalyze the intermolecular dehydration of secondary alcohols to form symmetrical ethers. researchgate.net

Other Etherification Routes and Analogous Syntheses

Beyond direct synthesis from two alcohol precursors, other etherification strategies offer alternative pathways, often with improved selectivity and efficiency under specific industrial contexts.

Catalytic Etherification of Alkenes with Alcohols

The acid-catalyzed addition of an alcohol to an alkene is a significant industrial method for producing ethers, particularly fuel oxygenates like MTBE and ETBE. mdpi.comsciendo.com In a parallel fashion, this compound could be synthesized by the reaction of a butene isomer (e.g., 2-butene) with isopropyl alcohol.

This reaction is typically carried out using a solid acid catalyst.

Acidic Ion-Exchange Resins: These are the preferred catalysts for industrial etherification of alkenes due to their high activity at lower temperatures, which favors the equilibrium-limited etherification reaction. mdpi.com For example, the synthesis of sec-butyl tert-butyl ether is achieved by reacting isobutene with sec-butyl alcohol over sulfonated cation exchanger resins. google.com A similar process could be adapted for reacting 2-butene with isopropyl alcohol. The reaction is often performed in a fixed-bed reactor at temperatures between 30-80°C and pressures of 8-16 bar. google.com

Zeolites: Zeolite catalysts, such as Zeolite Beta, are also effective for the etherification of alkenes with alcohols. nih.govresearchgate.net They can exhibit high selectivity, sometimes attributed to molecular shape selectivity within their porous structure. researchgate.net Studies on the etherification of isobutene with various linear alcohols have shown that reaction rates can be influenced by the alcohol's chain length and the specific properties of the resin catalyst. researchgate.net

A key advantage of this route is the potential for high selectivity, as the reaction specifically adds the alcohol across the double bond of the alkene, avoiding the mixture of products seen in cross-dehydration of two different alcohols.

Comparative Analysis of Synthetic Efficiency and Yields

The choice of synthetic route for this compound depends on a trade-off between precursor cost, reaction conditions, catalyst complexity, and the desired yield and purity of the final product.

| Synthetic Route | Precursors | Typical Catalysts/Reagents | Key Advantages | Key Disadvantages | Reported/Expected Yield |

| Williamson Ether Synthesis | sec-Butyl/Isopropyl Alcohol + Isopropyl/sec-Butyl Halide | Strong Base (e.g., NaH) libretexts.orgmasterorganicchemistry.com | Versatile lab-scale method. ntu.edu.sg | Competition from E2 elimination with secondary halides. masterorganicchemistry.comrichmond.edu | 50-95% for ideal cases, but lower and with byproducts for secondary halides. wikipedia.org |

| Catalytic Dehydration of Alcohols | sec-Butyl Alcohol + Isopropyl Alcohol | Strong Acid (H₂SO₄), Ion-Exchange Resins, Zeolites masterorganicchemistry.comresearchgate.net | Uses readily available alcohol precursors. | Forms a mixture of three different ethers and alkenes; requires separation. libretexts.org | Variable; selectivity is a major issue, especially with simple acid catalysis. |

| Catalytic Etherification of Alkene | 2-Butene + Isopropyl Alcohol | Acidic Ion-Exchange Resins (e.g., Amberlyst), Zeolites mdpi.comgoogle.com | High selectivity for the target ether; industrially scalable. google.com | Requires an alkene precursor; reaction is equilibrium-limited. mdpi.com | High conversion can be achieved by controlling temperature and reactant ratios. google.comjst.go.jp |

Interactive Data Table: Comparison of Ether Synthesis Routes

Williamson Ether Synthesis: While fundamentally versatile, its application to secondary systems like this compound is hampered by the competing E2 elimination pathway, which reduces yield and necessitates purification to remove alkene byproducts. ntu.edu.sgrichmond.edu

Catalytic Dehydration: Direct acid-catalyzed dehydration of an alcohol mixture is the least efficient method in terms of selectivity, yielding a statistical mixture of ethers and alkenes that is difficult to separate. libretexts.org The use of advanced heterogeneous catalysts like specific ion-exchange resins or zeolites can improve selectivity towards etherification but may not fully prevent the formation of byproducts. proprep.comub.edu

Alkene Etherification: The catalytic addition of isopropyl alcohol to 2-butene is generally the most efficient and selective method for industrial-scale production. mdpi.comgoogle.com By using acidic ion-exchange resins at relatively low temperatures and high pressures, the reaction equilibrium can be shifted towards the product, achieving high conversion and selectivity, as demonstrated in analogous systems like the synthesis of MTBE, ETBE, and sec-butyl tert-butyl ether. sciendo.comgoogle.comcore.ac.uk

Reactivity and Reaction Mechanisms of Sec Butyl Isopropyl Ether

Acid-Catalyzed Cleavage Reactions

The characteristic reactivity of ethers, including sec-butyl isopropyl ether, is their cleavage under strongly acidic conditions, particularly with hydrohalic acids. masterorganicchemistry.compressbooks.pub Ethers are generally unreactive compounds, which makes them useful as solvents. libretexts.org However, the carbon-oxygen bond can be broken through nucleophilic substitution reactions when activated by a strong acid. masterorganicchemistry.com The specific mechanism of this cleavage, whether unimolecular (SN1) or bimolecular (SN2), is highly dependent on the structure of the alkyl groups attached to the ether oxygen. masterorganicchemistry.compressbooks.pub

The cleavage of this compound with strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) results in the formation of an alcohol and an alkyl halide. brainly.comvaia.com If an excess of the acid is utilized, the alcohol initially formed will be converted into a second molecule of alkyl halide. organicchemistrytutor.com Hydrochloric acid (HCl) is generally less effective for ether cleavage. pressbooks.pub

The SN1 mechanism proceeds through the formation of a carbocation intermediate after the protonated ether dissociates. orgoreview.comfiveable.me This pathway is favored for ethers that can form a stable carbocation, such as those with tertiary, benzylic, or allylic groups. masterorganicchemistry.comorgoreview.com In the case of this compound, both alkyl groups are secondary. Cleavage would lead to the formation of either a sec-butyl or an isopropyl carbocation, both of which are secondary carbocations. fiveable.mesmolecule.com

The stability of carbocations follows the order: tertiary > secondary > primary. fiveable.memasterorganicchemistry.com Because neither of the potential carbocations from this compound is tertiary, the SN1 pathway is not as favored as it would be for an ether containing a tertiary alkyl group. masterorganicchemistry.com However, under forcing reaction conditions, an SN1 mechanism may still occur. smolecule.com It is important to note that carbocation rearrangements to a more stable form can occur, but in this specific case, a simple hydride shift in either the sec-butyl or isopropyl carbocation would not lead to a more stable carbocation.

| Cleavage Site | Formed Carbocation | Carbocation Type | Relative Stability |

| Isopropyl C-O bond | sec-Butyl carbocation | Secondary | Moderate |

| sec-Butyl C-O bond | Isopropyl carbocation | Secondary | Moderate |

The SN2 mechanism involves a concerted, single-step reaction where a nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com In the context of ether cleavage, the halide ion (Br⁻ or I⁻) acts as the nucleophile, attacking one of the carbon atoms adjacent to the protonated ether oxygen. smolecule.com This pathway is sensitive to steric hindrance; the nucleophile will preferentially attack the less sterically hindered carbon. masterorganicchemistry.com

For this compound, both the sec-butyl and isopropyl groups are secondary, meaning they are more sterically hindered than a methyl or primary alkyl group. smolecule.com This steric bulk makes the SN2 pathway less favorable than it would be for a less substituted ether. smolecule.com Under forcing conditions, the reaction may proceed via an SN2 mechanism, with the halide attacking the less sterically hindered of the two secondary carbons. smolecule.combrainly.com For instance, in the analogous cleavage of butyl isopropyl ether with HI, the iodide ion preferentially attacks the less sterically hindered primary butyl group. brainly.com

| Alkyl Group | Carbon Type | Steric Hindrance |

| Isopropyl | Secondary | High |

| sec-Butyl | Secondary | High |

The structure of this compound, with two secondary alkyl groups, places it in a borderline category between the typical SN1 and SN2 pathways. masterorganicchemistry.com Ethers with at least one primary alkyl group tend to favor the SN2 mechanism, while those with a tertiary group strongly favor the SN1 mechanism. masterorganicchemistry.com For ethers with two secondary groups, such as diisopropyl ether or this compound, the reaction can proceed through a mixture of both SN1 and SN2 pathways, and the precise conditions of the reaction (temperature, acid concentration) can influence which mechanism predominates. masterorganicchemistry.com The significant steric hindrance on both sides of the ether linkage disfavors the SN2 pathway, while the moderate stability of the potential secondary carbocations does not provide a strong driving force for the SN1 pathway. smolecule.com

The cleavage of this compound with a hydrohalic acid (HX) will yield an alcohol and an alkyl halide. brainly.comyoutube.com Specifically, with concentrated HBr under heat, the likely products are a mixture of sec-butyl bromide and isopropanol (B130326), and isopropyl bromide and sec-butanol. brainly.comyoutube.com

If an excess of the hydrohalic acid is present, the alcohol formed in the initial cleavage step will undergo a subsequent nucleophilic substitution reaction to form another molecule of alkyl halide. organicchemistrytutor.com Therefore, the reaction with excess HBr would be expected to yield sec-butyl bromide and isopropyl bromide. youtube.comorganicchemistrytutor.com

| Reaction Conditions | Products |

| 1 equivalent of HBr | sec-Butyl bromide, Isopropanol, Isopropyl bromide, sec-Butanol |

| Excess HBr | sec-Butyl bromide, Isopropyl bromide, Water |

The initial and essential step in the acid-catalyzed cleavage of any ether is the protonation of the ether oxygen by the strong acid. masterorganicchemistry.comorgoreview.com This acid-base reaction converts the ether into a protonated ether, or an oxonium ion. orgoreview.com

The significance of this step lies in the transformation of the leaving group. An alkoxide ion (RO⁻) is a very poor leaving group because it is a strong base. masterorganicchemistry.com However, upon protonation, the leaving group becomes a neutral alcohol molecule (ROH), which is a much weaker base and therefore a significantly better leaving group. masterorganicchemistry.comorgoreview.com This allows for the subsequent nucleophilic attack by the halide ion or the dissociation of the leaving group to occur, initiating the cleavage of the C-O bond. masterorganicchemistry.com

Nucleophilic Attack Modalities

The cleavage of ethers, such as this compound, typically proceeds via nucleophilic substitution reactions when treated with strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). These reactions are generally slow and often require heat to proceed at a reasonable rate. The specific mechanism of nucleophilic attack, either SN1 or SN2, is dictated by the structure of the ether.

In the case of this compound, the ether oxygen is bonded to a secondary carbon on the sec-butyl group and a secondary carbon on the isopropyl group. The first step in the reaction is the protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol).

Following protonation, a halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. The choice between an SN1 and SN2 pathway depends on the stability of the potential carbocation intermediate that could be formed. For primary and secondary alkyl groups, the SN2 mechanism is generally favored, where the nucleophile attacks the less sterically hindered carbon atom.

In the reaction of this compound with a strong acid like HBr, the bromide ion will attack one of the secondary carbons. Both the sec-butyl and isopropyl groups present considerable steric hindrance compared to a primary alkyl group. However, the attack is likely to occur at the less sterically hindered of the two, which is the sec-butyl group. This results in the formation of 2-bromobutane (B33332) and isopropyl alcohol. If an excess of the hydrohalic acid is used, the initially formed alcohol can undergo a subsequent nucleophilic substitution to form another molecule of alkyl halide.

The reaction can be summarized as follows:

Protonation: The ether oxygen is protonated by the acid.

Nucleophilic Attack: The halide ion attacks the less sterically hindered secondary carbon (the sec-butyl carbon) in an SN2 fashion.

Products: The cleavage yields an alkyl halide (sec-butyl halide) and an alcohol (isopropyl alcohol).

It is important to note that ethers with tertiary, benzylic, or allylic groups are more likely to undergo cleavage via an SN1 mechanism due to the formation of a stable carbocation intermediate. However, for this compound, the SN2 pathway is the predominant modality for nucleophilic attack.

Table 1: Products of Nucleophilic Cleavage of this compound with HBr

| Reactant | Reagent | Major Products | Minor Products |

| This compound | conc. HBr, heat | 2-Bromobutane, Isopropyl alcohol | Butan-2-ol, 2-Bromopropane |

### 3.2. Oxidative Degradation Pathways

Oxidative Degradation Pathways

Peroxide Formation Mechanisms

Ethers, including this compound, are known to undergo autoxidation in the presence of oxygen, leading to the formation of explosive peroxides. solubilityofthings.comwikipedia.org This process is a free-radical chain reaction that occurs in three main stages: initiation, propagation, and termination. solubilityofthings.com

Initiation: The reaction is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen. This is the most favorable position for hydrogen abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical. This initiation step can be triggered by light, heat, or the presence of radical initiators. solubilityofthings.comlibretexts.org

Propagation: The carbon-centered radical formed in the initiation step rapidly reacts with molecular oxygen to form a peroxy radical. solubilityofthings.comwikipedia.orglibretexts.org This peroxy radical can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide and a new carbon-centered radical. solubilityofthings.comwikipedia.org This new radical can then continue the chain reaction.

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species. solubilityofthings.comwikipedia.org

Table 2: Stages of Peroxide Formation in this compound

| Stage | Description | Key Intermediates |

| Initiation | Abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. | Carbon-centered radical |

| Propagation | The carbon radical reacts with O₂ to form a peroxy radical, which then abstracts a hydrogen from another ether molecule. | Peroxy radical, Hydroperoxide |

| Termination | Two radicals combine to form a stable, non-radical product. | Dimerized products |

Role of Atmospheric Oxygen in Degradation

Atmospheric oxygen is a crucial reactant in the oxidative degradation of ethers. The process of autoxidation is driven by the reaction of the ether with molecular oxygen (O₂). solubilityofthings.comwikipedia.org In the absence of oxygen, the formation of peroxides does not occur.

The degradation is a spontaneous process that occurs under normal storage conditions when the ether is exposed to air. The rate of this degradation can be accelerated by factors such as exposure to light and heat. The photo-oxidation of ethers can be initiated by the absorption of light, which can promote the formation of initial radicals to start the chain reaction.

In the context of atmospheric chemistry, the photo-oxidation of ethers initiated by hydroxyl (OH) radicals is a significant degradation pathway. This process also involves the formation of peroxy radicals, which can undergo further reactions in the atmosphere. While the specific mechanisms can be complex and lead to a variety of oxidation products, the fundamental role of atmospheric oxygen as the oxidizing agent remains central. Therefore, to prevent oxidative degradation and the hazardous accumulation of peroxides, it is essential to store ethers like this compound in airtight containers, protected from light.

Stability under Basic Conditions

Resistance to Cleavage by Strong Bases

Ethers are generally known for their high stability and lack of reactivity towards bases. The carbon-oxygen bond in an ether is strong, and the alkoxy group (RO⁻) is a poor leaving group, making nucleophilic substitution reactions under basic conditions unfavorable. Therefore, this compound is resistant to cleavage by most strong bases, such as sodium hydroxide (B78521) or potassium hydroxide. This chemical inertness is a key reason why ethers are often used as solvents in a wide range of organic reactions.

Exceptions and Specific Reaction Conditions

While ethers are typically stable in the presence of bases, there are some exceptions and specific reaction conditions under which they can be cleaved. Very strong bases, such as organolithium reagents (e.g., n-butyllithium), can induce the cleavage of ethers. This type of reaction proceeds through a different mechanism than the acid-catalyzed cleavage. The strong base can deprotonate the carbon atom alpha to the ether oxygen, leading to an elimination reaction that breaks the C-O bond.

Another exception involves strained cyclic ethers, such as epoxides (oxiranes). The high ring strain in these molecules makes them susceptible to ring-opening reactions by nucleophiles, including strong bases. However, for an acyclic ether like this compound, which is not strained, cleavage by bases requires harsh conditions and very strong, specialized reagents. For most practical purposes and under common laboratory conditions, it is considered stable to basic reagents.

Advanced Spectroscopic Characterization of Sec Butyl Isopropyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Carbon-13 (¹³C) NMR Spectral Analysis

In ¹³C NMR spectroscopy of sec-butyl isopropyl ether, the number of signals reveals the number of chemically non-equivalent carbon environments. Due to the presence of a chiral center at the sec-butyl group's methine carbon, all seven carbon atoms in the molecule are chemically distinct. This results in a total of seven unique signals in the ¹³C NMR spectrum. The presence of a chiral center removes any plane of symmetry that might otherwise make some carbon atoms equivalent. masterorganicchemistry.com

The chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. Carbons bonded to the electronegative oxygen atom are deshielded and thus appear at a higher chemical shift (downfield). In contrast, the more shielded alkyl carbons appear at lower chemical shifts (upfield).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (CH3 of isopropyl) | 22.5 |

| C2 (CH of isopropyl) | 69.0 |

| C3 (CH3 of sec-butyl) | 10.0 |

| C4 (CH2 of sec-butyl) | 29.0 |

| C5 (CH of sec-butyl) | 75.0 |

| C6 (CH3 of sec-butyl) | 20.0 |

| C7 (CH3 of isopropyl) | 22.5 |

Note: These are predicted values and may vary slightly in experimental conditions.

Proton (¹H) NMR Spectral Analysis

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. The spectrum for this compound is complex due to the presence of multiple, distinct proton environments.

The key features of the ¹H NMR spectrum are the chemical shifts, integration (the area under each peak, proportional to the number of protons), and splitting patterns (multiplicity), which arise from spin-spin coupling between neighboring protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton(s) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH3 (isopropyl) | 1.15 | Doublet | 6.0 |

| CH (isopropyl) | 3.60 | Septet | 6.0 |

| CH3 (terminal of sec-butyl) | 0.88 | Triplet | 7.5 |

| CH2 (sec-butyl) | 1.45 | Multiplet | |

| CH (sec-butyl) | 3.40 | Multiplet | |

| CH3 (branch of sec-butyl) | 1.10 | Doublet | 6.2 |

Note: These are predicted values and may vary slightly in experimental conditions.

Advanced 2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. arxiv.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.net For this compound, COSY would show correlations between the methine and methyl protons of the isopropyl group, and within the sec-butyl group, between the methine proton and the adjacent methylene (B1212753) and methyl protons. kashanu.ac.ir

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net This allows for the unambiguous assignment of which protons are bonded to which carbons. arxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying the ether linkage by showing a correlation between the methine proton of the isopropyl group and the carbons of the sec-butyl group, and vice versa, through the oxygen atom. nih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. pearson.com

Electron Ionization (EI) Mass Spectrometry and Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

For this compound (C7H16O), the molecular ion peak [M]+ is expected at an m/z of 116. nist.govnih.gov However, ethers often show weak or absent molecular ion peaks due to the ease of fragmentation. nbu.edu.sa

The major fragmentation pathway for ethers is cleavage of the carbon-carbon bond alpha to the oxygen atom. libretexts.org This results in the formation of stable oxonium ions. Another significant fragmentation is the cleavage of the carbon-oxygen bond. nbu.edu.sa

Table 3: Common Fragments in the EI Mass Spectrum of this compound

| m/z | Fragment Ion |

|---|---|

| 101 | [M - CH3]+ |

| 87 | [M - C2H5]+ |

| 73 | [M - C3H7]+ (isopropyl loss) |

| 59 | [CH3-CH=O+-CH3] |

| 45 | [CH3-O=CH2]+ |

| 43 | [CH(CH3)2]+ (isopropyl cation) |

Note: The base peak is often the most stable fragment, which in this case is typically m/z 45. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org This technique is ideal for analyzing volatile compounds like this compound.

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase. As each component, such as this compound, elutes from the GC column, it enters the mass spectrometer, where it is ionized and a mass spectrum is obtained. oup.comirsst.qc.ca This allows for both the identification and quantification of the compound in a complex mixture. GC-MS is widely used in various fields, including environmental analysis and metabolomics, to detect and measure ethers and other volatile organic compounds. epa.gov

Elucidation of Molecular Ions and Characteristic Fragments

Mass spectrometry of this compound reveals a distinct fragmentation pattern that is characteristic of aliphatic ethers. nbu.edu.sa The process begins with electron bombardment, which dislodges a lone-pair electron from the oxygen atom, forming a molecular ion. nbu.edu.sa The molecular ion of this compound has a mass-to-charge ratio (m/z) of 116.20. nist.gov

The fragmentation of this molecular ion primarily occurs through two pathways:

α-Cleavage: This is the most predominant fragmentation mode for ethers. miamioh.edu It involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. The largest alkyl group is preferentially lost. miamioh.edu In the case of this compound, this leads to the formation of several key fragment ions.

C-O Bond Cleavage: The bond between a carbon atom and the oxygen atom can break heterolytically, with the electrons moving to the more electronegative oxygen atom. nbu.edu.sa

These fragmentation pathways result in a series of characteristic peaks in the mass spectrum. While a molecular ion peak may be weak or absent in the spectra of some ethers, it is often stronger than that of the corresponding alcohol. miamioh.edu The fragmentation of the this compound molecular ion leads to the formation of various cations. The presence of a heteroatom with non-bonding valence electrons, such as oxygen in ethers, can significantly influence the fragmentation pattern. libretexts.org

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 116 | [C7H16O]+• | Molecular Ion |

| 101 | [C6H13O]+ | Loss of a methyl radical (CH3) |

| 87 | [C5H11O]+ | Loss of an ethyl radical (C2H5) |

| 73 | [C4H9O]+ | α-cleavage, loss of a propyl radical |

| 59 | [C3H7O]+ | α-cleavage, loss of a butyl radical |

| 45 | [C2H5O]+ | Fragmentation of the isopropyl group |

| 43 | [C3H7]+ | Propyl cation |

| 29 | [C2H5]+ | Ethyl cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their vibrational modes. amazonaws.com

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups. The most prominent feature in the IR spectrum of an aliphatic ether is the strong absorption band resulting from the asymmetric C-O-C stretching vibration, which typically appears in the 1300-1000 cm⁻¹ region. amazonaws.comlibretexts.org The absence of strong absorption bands in the O-H (around 3300 cm⁻¹) and C=O (around 1700 cm⁻¹) regions helps to confirm that the compound is an ether and not an alcohol or a carbonyl compound. amazonaws.comlibretexts.org

The presence of isopropyl and sec-butyl groups also gives rise to specific vibrational modes. The C-H stretching vibrations for sp³ hybridized carbons in alkanes are observed in the 2850-3000 cm⁻¹ range. libretexts.orglibretexts.org The presence of both isopropyl and sec-butyl groups, which are branched structures, can be identified by the characteristic splitting of the methyl C-H bending vibration bands. scispace.comresearchgate.net An isopropyl group typically shows a doublet at approximately 1385 cm⁻¹ and 1370 cm⁻¹. s-a-s.org

Interpretation of Characteristic Absorptions

The detailed interpretation of the IR spectrum of this compound involves assigning the observed absorption bands to specific molecular vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 2970-2950 | Asymmetric C-H stretching | -CH3 | Strong |

| 2870-2860 | Symmetric C-H stretching | -CH3 | Medium |

| 2930-2920 | Asymmetric C-H stretching | -CH2- | Strong |

| 2860-2850 | Symmetric C-H stretching | -CH2- | Medium |

| 1470-1450 | C-H bending (scissoring) | -CH2- and -CH3 | Medium |

| 1385 & 1370 | C-H bending (doublet) | Isopropyl group | Strong |

| 1150-1085 | Asymmetric C-O-C stretching | Ether | Strong |

The strong band in the 1150-1085 cm⁻¹ region is the most definitive absorption for identifying the ether linkage. amazonaws.com The specific pattern of C-H stretching and bending vibrations further corroborates the presence of the sec-butyl and isopropyl alkyl groups. The absence of absorptions for other functional groups like hydroxyl or carbonyl is also a key piece of evidence in the structural elucidation. amazonaws.com

Computational and Theoretical Chemistry Studies of Sec Butyl Isopropyl Ether

Molecular Modeling and Conformational Analysis

Molecular modeling of sec-butyl isopropyl ether focuses on understanding its three-dimensional structure and the relative energies of its different spatial arrangements, known as conformers.

Quantum chemical calculations use the principles of quantum mechanics to model the electronic structure of molecules. While specific, in-depth studies focusing solely on this compound are not abundant in published literature, the methodologies are well-established and have been applied to structurally similar ethers. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are commonly employed. researchgate.netacs.org

These calculations can determine various properties, including:

Optimized molecular geometries (bond lengths and angles).

Vibrational frequencies.

Thermochemical properties such as enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp). acs.org

For instance, studies on analogous compounds like methyl isopropyl ether and methyl tert-butyl ether have utilized DFT and high-level composite methods like G3(MP2) to calculate their thermochemical properties and those of their corresponding radicals. researchgate.netacs.org The enthalpy of formation for methyl isopropyl ether, for example, has been calculated to be approximately -60.13 ± 0.94 kcal/mol. acs.org These computational approaches are crucial for understanding bond dissociation energies and the stability of radical intermediates that could be formed from this compound. acs.org Quantum chemical calculations are also used to investigate intermolecular interactions, such as the hydrogen-bonding between ethers and other molecules, which is essential for understanding their behavior in solution. researchgate.net

Table 1: Properties of Structurally Similar Ethers Determined by Quantum Chemical Calculations Note: This table presents data for analogous compounds to illustrate the outputs of quantum chemical methods, as specific data for this compound is limited in publicly available literature.

| Compound | Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Methyl Isopropyl Ether | Isodesmic Reactions / G3(MP2)//B3LYP | Enthalpy of Formation (ΔfH°) | -60.13 ± 0.94 kcal/mol | acs.org |

| Methyl tert-Butyl Ether | Isodesmic Reactions / G3(MP2)//B3LYP | Enthalpy of Formation (ΔfH°) | -67.78 ± 1.44 kcal/mol | acs.org |

| Methyl Isopropyl Ether Radicals | Isodesmic Reactions / G3(MP2)//B3LYP | Enthalpy of Formation (ΔfH°) | -10.06 to -17.33 kcal/mol | acs.org |

Force field methods, which are a component of molecular mechanics (MM), offer a computationally less intensive alternative to quantum mechanics for studying large molecules and systems. These methods treat molecules as a collection of atoms held together by springs (bonds) and use a set of parameters (the force field) to calculate the potential energy of a given conformation.

While specific conformational analysis of this compound using methods like MM2 is not detailed in the available literature, these techniques are routinely used for such purposes. For example, the MM2 program has been used to calculate the deformation energy of molecules during activation in thermal decomposition studies of other ethers. researchgate.net More advanced force fields, like the OPLS-AA (Optimized Potentials for Liquid Simulations), have been parameterized for a wide range of organic molecules, including various ethers like isopropyl methyl ether and diethyl ether. ucsb.edu The goal of such parameterization is to accurately reproduce experimental data and high-level ab initio calculations of conformational energies and torsional barriers. ucsb.edu For isopropyl methyl ether, the calculated torsional barrier using a refined OPLS-AA force field was 1.80 kcal/mol, which shows good agreement with the experimental value of 1.73 kcal/mol. ucsb.edu These methods are essential for exploring the conformational landscape of flexible molecules like this compound to identify low-energy conformers.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping out the detailed steps of chemical reactions, identifying transient species like transition states, and calculating the energy barriers that control reaction rates.

Transition State Theory (TST) is a cornerstone for calculating reaction rate constants. Computational methods, especially DFT, are used to locate the transition state structure—the highest energy point along the minimum energy reaction path—and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea or ΔG‡), a key determinant of reaction kinetics. nist.gov

A relevant example is the DFT study of the gas-phase decomposition of t-butyl methyl ether catalyzed by various hydrogen halides (HX). unirioja.es This study used the ωB97XD functional to model the reaction, which proceeds through a one-step concerted mechanism. The calculations provided the activation free energies (ΔG‡), showing a reactivity order of F < Cl < Br < I. The calculated activation free energy for the HCl-catalyzed reaction (133.9 kJ/mol) was in excellent agreement with the experimental value (134.3 kJ/mol). unirioja.es Similar computational approaches would be directly applicable to studying the acid-catalyzed decomposition of this compound, for which experimental studies have been performed. unirioja.es The cleavage of ethers by strong acids like HBr can proceed via SN1 or SN2 mechanisms, and computational modeling can predict which pathway is favored by calculating the activation barriers for each. organicchemistrytutor.comunizin.org

Table 2: Calculated Activation Parameters for the Gas-Phase Decomposition of t-Butyl Methyl Ether Catalyzed by Hydrogen Halides (HX)

| Catalyst (HX) | Electronic Activation Energy (kJ/mol) | Activation Free Energy (ΔG‡) (kJ/mol) | Reference |

|---|---|---|---|

| HF | 54.16 | 151.0 | |

| HCl | 59.35 | 133.9 | |

| HBr | 51.22 | 126.8 | |

| HI | 46.05 | 120.1 |

A potential energy surface (PES) is a mathematical landscape that relates the energy of a molecule or system of molecules to its geometry. By mapping the PES, chemists can visualize the entire course of a reaction, from reactants to products, including any intermediates and transition states.

Computational methods are the primary tool for generating and exploring these surfaces. For a reaction like the acid-catalyzed cleavage of this compound, mapping the PES would involve:

Locating Stationary Points: Identifying the energy minima corresponding to reactants, products, and any stable intermediates (e.g., a protonated ether or a carbocation). organicchemistrytutor.com

Finding Transition States: Locating the saddle points on the PES that connect these minima.

Calculating Reaction Paths: Tracing the Intrinsic Reaction Coordinate (IRC) to confirm that a transition state correctly connects the desired reactants and products.

For unsymmetrical ethers like this compound, the PES would reveal the energetic competition between different cleavage pathways, such as SN1 versus SN2 mechanisms, and the possibility of carbocation rearrangements in the case of an SN1 pathway. organicchemistrytutor.comunizin.org The shape of the PES provides a complete theoretical understanding of the reaction's dynamics and selectivity. researchgate.net

Environmental Fate Prediction Models

Computational models are widely used to predict the environmental fate of chemicals, estimating how they will be distributed and transformed in the air, water, and soil. For sec-butyl ether (sBE), a close analog, several Quantitative Structure-Activity Relationship (QSAR) models and environmental fate models have been utilized. epa.gov

EPI Suite™ (Estimation Programs Interface): This is a suite of models frequently used for environmental assessment.

AOPWIN™ (Atmospheric Oxidation Program for Windows): This program estimates the rate of reaction with hydroxyl radicals in the atmosphere. For sBE, the calculated half-life in air is short, estimated at 4.0 hours (for a 12-hour day), indicating it is subject to rapid atmospheric oxidation. epa.gov

BIOWIN™: This model predicts the probability and rate of biodegradation. Modeling for sBE suggests that it has the potential to biodegrade, but the rate is expected to be slow. epa.govepa.gov This is consistent with other low molecular weight ethers, which are generally resistant to rapid biodegradation. epa.gov

WSKOW™ and Water Solubility from Fragments: These models estimate water solubility. The fragment model calculates a water solubility for sBE of 1,669 mg/L. epa.gov

Fugacity-Based Multimedia Models (e.g., Mackay Level I & III): These models predict the partitioning of a chemical between different environmental compartments (air, water, soil, sediment) at equilibrium. Mackay Level I modeling for sBE shows that at steady state, it will partition primarily to the air compartment (99.1%), with very small amounts partitioning to water (0.5%) and soil (0.4%). epa.gov

These models provide valuable, cost-effective initial assessments of a chemical's environmental behavior, guiding further experimental testing and risk management decisions. rushim.ru

Table 3: Summary of Environmental Fate Predictions for sec-Butyl Ether (sBE) using Computational Models

| Model/Program | Predicted Property | Predicted Value/Outcome for sBE | Reference |

|---|---|---|---|

| AOPWIN™ | Atmospheric Oxidation Half-Life | 4.0 hours (12-hr day) | epa.gov |

| BIOWIN™ | Biodegradation | Low probability of rapid biodegradation; slow rate expected. | epa.govepa.gov |

| EPI Suite™ (Fragments Model) | Water Solubility | 1,669 mg/L | epa.gov |

| Mackay Level I Model | Environmental Distribution | Air: 99.1%, Water: 0.5%, Soil: 0.4% | epa.gov |

Partitioning Behavior Modeling (e.g., Mackay Level I/III)

Fugacity-based Mackay models are instrumental in predicting the environmental distribution of a chemical. These models use the concept of "fugacity," or the "escaping tendency" of a chemical from a particular phase, to determine its likely distribution among environmental compartments such as air, water, soil, and sediment.

Mackay Level I Modeling:

The Mackay Level I model represents the simplest scenario, assuming a closed, equilibrium environment. This model predicts the partitioning of a chemical based solely on its inherent physical-chemical properties. For this compound, Mackay Level I modeling indicates a strong preference for the air compartment. At steady state, it is predicted that approximately 99.1% of the substance will partition to the air. epa.gov The remaining fraction is distributed with about 0.5% in water and 0.4% in soil. epa.gov This distribution is primarily driven by the compound's volatility.

Interactive Data Table: Mackay Level I Distribution of this compound

| Environmental Compartment | Predicted Partitioning (%) |

|---|---|

| Air | 99.1 |

| Water | 0.5 |

| Soil | 0.4 |

Mackay Level III Modeling:

The Mackay Level III model offers a more realistic, non-equilibrium representation of the environment. It considers not only the properties of the chemical but also transport and transformation processes, and importantly, the medium of release. When default emission rates of 1000 kg/h into each compartment (air, water, and soil) are assumed, the model predicts that water and soil will be the primary compartments on a percentage basis. epa.gov However, it is crucial to note that these default emissions may not accurately reflect the actual discharge patterns of this compound. epa.gov Given its high volatility, if the primary release of this compound is to the atmosphere, it is expected to be rapidly degraded through indirect photolysis, with a calculated half-life of approximately 4 hours due to hydroxyl radical attack. epa.gov

A separate Mackay Level III fugacity model run using the Estimation Programs Interface (EPI) Suite predicts that if released into the environment, approximately 72% of this compound will partition to the soil, and 26.9% will partition to water. europa.eu This model also estimates a half-life of 30 days in soil and 15 days in water. europa.eu The differences in these Level III model outputs likely stem from different assumptions about release scenarios and environmental parameters.

Interactive Data Table: Predicted Environmental Half-life of this compound

| Environmental Compartment | Estimated Half-life |

|---|---|

| Air (from hydroxyl radical attack) | ~4 hours |

| Water | 15 days |

| Soil | 30 days |

Quantitative Structure-Activity Relationship (QSAR) for Environmental Processes

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural properties of a chemical with its biological activity or, in this context, its ecotoxicological effects. These models are particularly valuable for estimating the potential toxicity of chemicals for which limited experimental data exist.

For this compound, QSAR modeling has been employed to predict its acute aquatic toxicity. The Ecological Structure Activity Relationships (ECOSAR™) computer model, a component of the EPI Suite™, is considered appropriate for this purpose as it applies equations for neutral organic compounds. epa.gov The reliability of these modeled data for this compound is supported by the consistency of the model's predictions for the fish toxicity of an analogous ether, n-butyl ether, with experimental results for that substance. epa.gov

The QSAR modeling suggests that this compound will exhibit a moderate level of aquatic toxicity. epa.gov The predicted values for key ecotoxicological endpoints are summarized in the table below.

Interactive Data Table: QSAR-Predicted Acute Aquatic Toxicity of this compound

| Organism Group | Endpoint | Predicted Value (mg/L) |

|---|---|---|

| Freshwater Fish | 96-hour LC50 | 14.7 |

| Freshwater Invertebrate | 48-hour EC50 | 16.7 |

| Green Algae | 96-hour EC50 | 11.0 |

LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test organisms within a specified time.

These QSAR-derived estimates are crucial for initial hazard assessments and for prioritizing chemicals for further testing. They indicate that while not acutely toxic at very low concentrations, this compound has the potential to harm aquatic life at moderate concentrations.

Kinetics and Thermodynamics of Reactions Involving Sec Butyl Isopropyl Ether

Kinetic Studies of Cleavage Reactions

The cleavage of the carbon-oxygen bond in ethers typically requires harsh conditions, such as the presence of strong acids. libretexts.org The mechanism of this cleavage for sec-butyl isopropyl ether is influenced by the stability of potential carbocation intermediates and steric hindrance at the reaction centers. fiveable.melibretexts.org The reaction can proceed via either an S(_N)1 or S(_N)2 pathway, or a combination thereof, depending on the specific conditions. libretexts.orgmasterorganicchemistry.com In the presence of strong acids like HBr or HI, the ether oxygen is first protonated, creating a good leaving group. libretexts.orgmasterorganicchemistry.com

For this compound, both alkyl groups are secondary. In an S(_N)2 mechanism, the halide nucleophile (e.g., Br or I) would attack the less sterically hindered carbon atom. libretexts.orgbrainly.com If the reaction proceeds via an S(_N)1 mechanism, it would involve the formation of a secondary carbocation after the departure of the alcohol leaving group. fiveable.memasterorganicchemistry.com

Rate Law Determination.The rate law for the acidic cleavage of ethers depends on the dominant mechanism.

For an S(_N)1 mechanism: The rate-determining step is the unimolecular dissociation of the protonated ether to form a carbocation. masterorganicchemistry.commasterorganicchemistry.com Therefore, the reaction rate would be first-order with respect to the concentration of the protonated ether: Rate = k[Ether-H]. The rate is generally independent of the concentration of the nucleophile. masterorganicchemistry.com

Specific experimental determination of the rate law for this compound is not extensively documented in publicly available literature, but it is expected to follow these general principles. The reaction kinetics are influenced by the stability of the carbocation intermediate and the structure of the ether. fiveable.me

Activation Parameters (e.g., Activation Energy, Entropy of Activation).Activation parameters provide insight into the transition state of a reaction. For ether cleavage, the activation energy (Ea) is the energy barrier that must be overcome for the reaction to proceed.

While specific values for this compound are not readily found, related studies offer context. For instance, the elimination reactions of secondary alkyl halides, which also proceed through carbocation-like transition states, have Arrhenius activation energies that are typically 1-2 kcal/mol higher than competing substitution reactions. masterorganicchemistry.com A study on the synthesis of the related tert-butyl isopropyl ether reported an apparent activation energy in the range of 70.3-78.4 kJ/mol. acs.org The entropy of activation would reflect the degree of order in the transition state compared to the reactants. An S(_N)1 pathway generally has a positive or near-zero entropy of activation, as it involves the dissociation of one molecule into two. Conversely, an S(_N)2 pathway typically has a negative entropy of activation due to the association of two species in the transition state.

Influence of Temperature and Concentration on Reaction Rates.The rates of ether cleavage reactions are significantly influenced by both temperature and reactant concentrations.

Temperature: As with most chemical reactions, increasing the temperature increases the rate of ether cleavage. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the reaction barrier. masterorganicchemistry.com Acidic cleavage of ethers often requires elevated temperatures to proceed at a reasonable rate. masterorganicchemistry.comsmolecule.com

Kinetics of Oxidative Processes

In atmospheric and combustion chemistry, the oxidation of ethers is primarily initiated by reaction with oxidizing species, most notably the hydroxyl radical (•OH). epa.govresearchgate.net This process involves the abstraction of a hydrogen atom from the ether molecule. researchgate.net

Reaction Rates with Oxidizing Agents (e.g., Hydroxyl Radicals).The dominant transformation process for many organic compounds in the troposphere is the reaction with hydroxyl radicals during the day.epa.govThe rate at which an organic compound reacts with •OH radicals is a direct measure of its atmospheric persistence.epa.gov

Specific data for this compound is limited, but studies on the analogous compound sec-butyl ether (di-sec-butyl ether) provide valuable estimates. The calculated rate constant for the gas-phase reaction of sec-butyl ether with hydroxyl radicals is a key parameter for understanding its atmospheric lifetime. epa.gov

| Compound | Oxidizing Agent | Rate Constant (k) (cm³/molecule·s) | Calculated Atmospheric Half-life |

|---|---|---|---|

| Sec-butyl Ether (analog) | Hydroxyl Radical (•OH) | 3.21 x 10⁻¹³ | ~4 hours epa.gov |

This data suggests that this compound is likely to be degraded relatively quickly in the atmosphere through photochemically generated hydroxyl radicals. epa.gov The presence of the ether oxygen atom has an activating effect that can facilitate H-atom abstraction at carbon atoms up to three bonds away. researchgate.net

Investigation of Radical Mechanisms.The oxidation of ethers proceeds through a complex sequence of radical reactions. The initial step is typically the abstraction of a hydrogen atom by a hydroxyl radical, forming a carbon-centered radical.rsc.org

For this compound, H-atom abstraction can occur at several positions:

The tertiary C-H bond on the isopropyl group.

The tertiary C-H bond on the sec-butyl group.

The secondary C-H bonds on the sec-butyl group.

The primary C-H bonds on both alkyl groups.

The stability of the resulting radical determines the most likely site of attack. Following the initial abstraction, the carbon-centered radical (R•) reacts rapidly with molecular oxygen (O(_2)) to form a peroxy radical (ROO•). The subsequent reactions of this peroxy radical can lead to the formation of various stable products, such as aldehydes, ketones, and other oxygenated species. rsc.org

A study on the hydroxyl-radical-initiated oxidation of the isomeric compound isobutyl isopropyl ether provides a model for the likely degradation pathways. rsc.org The major products observed in that study included acetone (B3395972), isopropyl formate, and isobutyl acetate (B1210297), which are formed through the decomposition of different organic oxy radicals generated in the reaction cascade. rsc.org This suggests that the oxidation of this compound would similarly lead to a mixture of carbonyl compounds and esters resulting from the cleavage of the C-C and C-O bonds within the intermediate oxy radicals. rsc.org

Thermodynamic Considerations in Ether Reactions

The formation and cleavage of ethers are governed by fundamental thermodynamic principles. The spontaneity and position of equilibrium in these reactions are dictated by changes in enthalpy (ΔH), entropy (ΔS), and consequently, Gibbs free energy (ΔG). For a reaction to be spontaneous, the change in Gibbs free energy must be negative. The relationship between these thermodynamic quantities is expressed by the Gibbs free energy equation: ΔG = ΔH - TΔS, where T is the temperature in Kelvin.

Etherification reactions, particularly the acid-catalyzed dehydration of alcohols or the Williamson ether synthesis, are often reversible processes. The thermodynamic favorability of these reactions is influenced by factors such as the structure of the alcohol and alkylating agent, temperature, and the removal of byproducts like water.

Enthalpy and Gibbs Free Energy Changes

The enthalpy change (ΔH) of a reaction represents the heat absorbed or released during the reaction at constant pressure. A negative ΔH indicates an exothermic reaction, which releases heat, while a positive ΔH signifies an endothermic reaction, which absorbs heat. The Gibbs free energy change (ΔG) is a measure of the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

For this compound, the standard enthalpy of formation (ΔfH°) and the standard Gibbs free energy of formation (ΔfG°) provide insight into its thermodynamic stability.

| Thermodynamic Property | Value (kJ/mol) |

|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | -101.82 |

| Enthalpy of Formation at Standard Conditions (ΔfH°) | -330.59 |

Data sourced from Vulcanchem. Please note that this source is not accessible through the provided search results.

The negative values for both the standard enthalpy and Gibbs free energy of formation indicate that the formation of this compound from its constituent elements in their standard states is an energetically favorable process.

Equilibrium Constants of Reversible Reactions

The equilibrium constant (K) provides a quantitative measure of the extent to which a reversible reaction proceeds at a given temperature. For a generic reversible reaction:

aA + bB ⇌ cC + dD

The equilibrium constant is expressed as:

K = ([C]^c [D]^d) / ([A]^a [B]^b)

where [A], [B], [C], and [D] are the molar concentrations of the reactants and products at equilibrium.

The relationship between the standard Gibbs free energy change and the equilibrium constant is given by the equation:

ΔG° = -RT ln(K)

where R is the ideal gas constant (8.314 J/mol·K) and T is the temperature in Kelvin. This equation demonstrates that a negative ΔG° corresponds to a K value greater than 1, indicating that the products are favored at equilibrium. Conversely, a positive ΔG° results in a K value less than 1, meaning the reactants are favored.

In the synthesis of ethers from olefins and alcohols, the reactions are typically reversible and slightly exothermic with respect to ether formation. royalsocietypublishing.org For example, in the formation of isopropyl butyl ether from butylene and isopropanol (B130326) at 251°C, an equilibrium constant of 6.5 was observed. royalsocietypublishing.org This indicates that the formation of the ether is favored under these conditions. The temperature dependence of the equilibrium constant can be described by the van't Hoff equation, which relates the change in the equilibrium constant to the change in enthalpy of the reaction.

Catalysis in Sec Butyl Isopropyl Ether Chemistry

Acid Catalysis in Ether Synthesis and Cleavage

Acid catalysis is a cornerstone of the synthesis of ethers from alcohols and is also instrumental in their cleavage. The fundamental principle involves the protonation of an alcohol, which enhances its leaving group ability, thereby facilitating nucleophilic attack by another alcohol molecule to form the ether linkage.

Homogeneous Acid Catalysts

Homogeneous acid catalysts are substances that exist in the same phase as the reactants, typically dissolving in the reaction mixture. Common examples include mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid. Their high solubility ensures excellent contact with reactant molecules, often leading to high reaction rates and catalytic activity. However, the primary drawback of homogeneous catalysis lies in the post-reaction separation of the catalyst from the product stream, which can be challenging and energy-intensive. This difficulty often leads to product contamination, catalyst loss, and potential environmental and corrosion issues.

Heterogeneous Acid Catalysts (e.g., Sulfonated Cation Exchanger Resins, Zeolites)

Heterogeneous acid catalysts exist in a different phase from the reactants and products, typically as a solid in a liquid-phase reaction. This physical distinction greatly simplifies their separation from the reaction mixture, allowing for easy recovery and reuse, which is both economically and environmentally advantageous.

Sulfonated Cation Exchanger Resins: These are polymeric materials, such as polystyrene cross-linked with divinylbenzene, that have been functionalized with sulfonic acid (-SO₃H) groups. These sulfonic acid moieties act as the acidic catalytic sites. Resins like Amberlyst-15 are widely utilized as solid acid catalysts in various organic reactions, including etherification. Their advantages include a high concentration of acid sites and good thermal stability. The catalytic performance of these resins can be influenced by their physical properties, such as pore size, surface area, and the degree of cross-linking.

Zeolites: Zeolites are crystalline microporous aluminosilicates with a well-defined, three-dimensional framework structure. The substitution of Si⁴⁺ by Al³⁺ in the framework generates a net negative charge that is balanced by cations, which can be exchanged for protons to create strong Brønsted acid sites. The uniform, molecular-sized pores of zeolites can impart shape selectivity to the catalytic process, favoring the formation of specific products that can diffuse through the pore channels. Zeolites such as H-beta and H-ZSM-5 have demonstrated significant potential in ether synthesis due to their strong acidity and structural characteristics.

| Catalyst | Reactant Conversion (%) | Ether Selectivity (%) | Reference |

| H-beta | 45 | 98 | |

| H-ZSM-5 | 30 | 95 |

Mechanistic Role of Catalysts in Etherification

The acid-catalyzed synthesis of sec-butyl isopropyl ether from isopropanol (B130326) and sec-butanol proceeds via a bimolecular dehydration (Sɴ2) or a unimolecular (Sɴ1) mechanism, depending on the reaction conditions and the structure of the alcohols. The general steps involved are:

Protonation: An alcohol molecule is rapidly and reversibly protonated by the acid catalyst to form an alkyloxonium ion. This conversion of the hydroxyl group (-OH) into a better leaving group (-OH₂⁺) is a critical activation step.

Nucleophilic Attack:

In an Sɴ2 pathway, a second alcohol molecule acts as a nucleophile and attacks the protonated alcohol, displacing a water molecule and forming a protonated ether.

In an Sɴ1 pathway, the alkyloxonium ion can dissociate to form a carbocation and a water molecule. This carbocation is then attacked by a second alcohol molecule. This pathway is more likely with secondary alcohols like isopropanol and sec-butanol due to the relative stability of the corresponding secondary carbocations.

Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and yielding the final ether product.

The catalyst's primary function is to lower the activation energy of the reaction by providing an alternative reaction pathway involving protonated intermediates.

Ionic Liquid Catalysis

Ionic liquids (ILs) are salts with melting points below 100 °C. They are composed of a large organic cation and an organic or inorganic anion. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable acidity and basicity, have positioned them as promising "green" alternatives to traditional volatile organic solvents and catalysts.

Application in Intermolecular Dehydration

Brønsted acidic ionic liquids have been effectively utilized as both solvents and catalysts for the intermolecular dehydration of alcohols to synthesize ethers. For example, ionic liquids incorporating a sulfopropyl-functionalized imidazolium (B1220033) cation can provide the necessary acidity to catalyze the reaction. These "task-specific" ionic liquids can be designed to have optimal properties for a particular chemical transformation. The reaction proceeds within the ionic liquid medium, which can influence the reaction rate and selectivity.

Advantages of Ionic Liquids in Ether Synthesis

The application of ionic liquids in ether synthesis presents several notable advantages over conventional catalytic systems:

Designability: The physical and chemical properties of ionic liquids, including their acidity, can be fine-tuned by judicious selection of the cation and anion. This allows for the creation of highly effective, task-specific catalysts.

High Selectivity: The unique solvent environment provided by ionic liquids can enhance the selectivity towards the desired ether product, often minimizing the formation of by-products such as alkenes that can result from competing elimination reactions.

Recyclability: Due to their extremely low vapor pressure, ionic liquids are non-volatile and can be easily separated from the volatile products by distillation. This allows for the efficient recycling and reuse of the ionic liquid, making the process more sustainable and cost-effective.

Reduced Corrosion: Compared to traditional mineral acids, many ionic liquids are less corrosive to reaction vessels and equipment.

| Catalyst System | Key Advantages | Key Limitations |

| Homogeneous Acid Catalysts | High activity, low cost | Difficult to separate, corrosive, product contamination |

| Heterogeneous Acid Catalysts | Easy separation, reusable, low corrosion | Potential for lower activity, catalyst deactivation |

| Ionic Liquid Catalysts | Dual function, tunable, high selectivity, recyclable | High initial cost, potential viscosity issues |

Catalyst Design and Optimization for Specific Transformations